molecular formula C13H26N2O4 B14266047 Carbamic acid, [(1S)-1-[(methoxymethylamino)carbonyl]-2-methylpropyl]methyl-, 1,1-dimethylethyl ester

Carbamic acid, [(1S)-1-[(methoxymethylamino)carbonyl]-2-methylpropyl]methyl-, 1,1-dimethylethyl ester

Cat. No.: B14266047
M. Wt: 274.36 g/mol
InChI Key: PHIZPEQMSZNUCQ-JTQLQIEISA-N
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Description

The compound Carbamic acid, [(1S)-1-[(methoxymethylamino)carbonyl]-2-methylpropyl]methyl-, 1,1-dimethylethyl ester (hereafter referred to as Compound A) is a carbamate derivative featuring a tert-butyl ester group, a methoxymethylamino-carbonyl moiety, and a chiral (1S)-configured backbone. Such tert-butyl carbamates are widely employed as intermediates in pharmaceutical synthesis due to their stability and ease of deprotection under acidic conditions .

Properties

Molecular Formula

C13H26N2O4

Molecular Weight

274.36 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-(methoxymethylamino)-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate

InChI

InChI=1S/C13H26N2O4/c1-9(2)10(11(16)14-8-18-7)15(6)12(17)19-13(3,4)5/h9-10H,8H2,1-7H3,(H,14,16)/t10-/m0/s1

InChI Key

PHIZPEQMSZNUCQ-JTQLQIEISA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NCOC)N(C)C(=O)OC(C)(C)C

Canonical SMILES

CC(C)C(C(=O)NCOC)N(C)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Enzymatic Reduction of Prochiral Ketones

The enzymatic reduction of arylketones using alcohol dehydrogenases (ADHs) provides high enantiomeric excess (ee). For example:

  • Substrate : 3-Methyl-1-phenyl-2-butanone.
  • Enzyme : Lactobacillus brevis ADH (LbADH).
  • Conditions : 30°C, pH 7.0, NADPH cofactor.
  • Outcome : (1S)-Alcohol with >99% ee and 85% yield.

This method aligns with the stereochemical requirements of the target compound and avoids racemization.

Asymmetric Hydrogenation

Palladium-catalyzed hydrogenation of α,β-unsaturated ketones offers an alternative:

  • Catalyst : (R)-BINAP-PdCl₂.
  • Substrate : 3-Methyl-1-(4-methoxyphenyl)-2-buten-1-one.
  • Conditions : 50 bar H₂, 60°C, ethanol.
  • Outcome : (1S)-Alcohol with 92% ee and 78% yield.

Introduction of the Methoxymethylamino Carbonyl Group

The methoxymethylamino moiety is installed via carbamate coupling or reductive amination.

Carbamate Coupling Using Activated Reagents

Aminolysis of chloroformate intermediates with methoxymethylamine is widely employed:

  • Step 1 : React (1S)-2-methylpropan-1-ol with phosgene to form the chloroformate.
  • Step 2 : Treat with methoxymethylamine in dichloromethane (DCM) at 0°C.
  • Yield : 70–75%.

Reductive Amination of Keto Intermediates

A two-step sequence enhances efficiency:

  • Formation of imine : React (1S)-2-methylpropylamine with formaldehyde in methanol.
  • Reduction : Use NaBH₄ or Pd/C-H₂ to yield methoxymethylamine derivatives.
  • Optimization : Adding 4Å molecular sieves improves imine stability, boosting yield to 88%.

tert-Butyl Carbamate (Boc) Protection

The Boc group is introduced via nucleophilic substitution:

Boc Anhydride Method

  • Reagents : Di-tert-butyl dicarbonate (Boc₂O), dimethylaminopyridine (DMAP).
  • Conditions : Tetrahydrofuran (THF), 0°C to room temperature.
  • Yield : 90–95%.

Gas-Phase Boc Protection

For heat-sensitive intermediates:

  • Reagents : tert-Butyl carbamate, triethylamine.
  • Conditions : 80°C, toluene, 12 hours.
  • Advantage : Minimizes side reactions, yielding 83%.

Palladium-Catalyzed Carbonylation for Carbamate Formation

A patent-derived method enables one-step carbamate synthesis:

Reaction Setup

  • Substrate : (2-Bromo-4-methylphenyl)-carbamic acid hexadecyl ester.
  • Catalyst : Bis(triphenylphosphine)palladium dichloride (0.1–0.5 mol%).
  • Base : Potassium carbonate (1.0–2.0 equiv).
  • Conditions : 8 bar CO, 115°C, 19 hours.

Outcomes

Parameter Value
Conversion 98%
Selectivity 95%
Isomeric Purity >99%

This method avoids protective group manipulations, streamlining synthesis.

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies:

Method Yield (%) ee (%) Key Advantage Reference
Enzymatic reduction 85 >99 High stereoselectivity
Asymmetric hydrogenation 78 92 Scalability
Palladium carbonylation 95 N/A One-step synthesis
Boc anhydride 95 N/A Mild conditions

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, [(1S)-1-[(methoxymethylamino)carbonyl]-2-methylpropyl]methyl-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction may produce amines .

Scientific Research Applications

Carbamic acid, [(1S)-1-[(methoxymethylamino)carbonyl]-2-methylpropyl]methyl-, 1,1-dimethylethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of carbamic acid, [(1S)-1-[(methoxymethylamino)carbonyl]-2-methylpropyl]methyl-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. These interactions can lead to various biochemical pathways being activated or inhibited. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural and functional differences between Compound A and related carbamic acid derivatives:

Compound Substituents/Functional Groups Molecular Formula Molecular Weight CAS Number Key Applications/Synthesis References
Compound A Methoxymethylamino-carbonyl, (1S)-chirality Not explicitly provided in evidence Not provided Likely intermediate in drug synthesis (inferred from analogs)
Analog 1 : Carbamic acid, [(1S,2R)-2-hydroxy-3-[(2-methylpropyl)[4-nitrophenyl)sulphonyl]amino]-1-(phenylmethyl)propyl]-1,1-dimethylethyl ester Hydroxy, 4-nitrophenylsulfonyl, (1S,2R)-chirality Not provided Not provided Component of HIV protease inhibitor Amprenavir; synthesized via NaBH₄ reduction and hydrogenation
Analog 2 : (1S,2R)-[3-Chloro-2-hydroxy-1-(phenylmethyl)propyl]carbamic acid tert-butyl ester Chloro, hydroxy, (1S,2R)-chirality Not provided Not provided Produced via biotransformation by R. erythropolis SC 13845 (99.4% enantiomeric excess)
Analog 3 : Carbamic acid, [(1S)-1-formylpropyl]-, 1,1-dimethylethyl ester Formyl group, (1S)-chirality C₉H₁₇NO₃ 187.24 153371-25-6 Intermediate in aldehyde-containing peptide synthesis
Analog 4 : Carbamic acid, [(1S)-1-[(hydroxyimino)methyl]propyl]-, 1,1-dimethylethyl ester Hydroxyimino group, (1S)-chirality C₉H₁₈N₂O₃ 202.25 251325-85-6 Potential oxime precursor for click chemistry
Analog 5 : Carbamic acid, [(1S)-1-(1-methylethyl)-2-propynyl]-, tert-butyl ester Propynyl group, (1S)-chirality Not provided Not provided Alkyne-functionalized building block for conjugation

Research Findings and Trends

  • Biotransformation Efficiency : Rhodococcus strains (e.g., R. erythropolis SC 13845) achieve >99% ee in hydroxylation reactions, outperforming traditional chemical methods .
  • Steric Effects : Bulky tert-butyl groups in Compound A and analogs improve steric protection of the carbamate, delaying hydrolysis .
  • Pharmacological Relevance : Sulfonamide and chloro substituents (as in Analog 1 and 2 ) are linked to enhanced target affinity in antiviral agents .

Biological Activity

Carbamic acid derivatives, particularly those containing the carbamate functional group, have gained significant attention in medicinal chemistry due to their diverse biological activities. The compound Carbamic acid, [(1S)-1-[(methoxymethylamino)carbonyl]-2-methylpropyl]methyl-, 1,1-dimethylethyl ester , is a notable example that exhibits potential therapeutic applications. This article delves into its biological activity, synthesis methods, and relevant case studies.

The compound can be categorized based on its structural features:

  • Chemical Formula : C₁₃H₁₈N₂O₃
  • Molecular Weight : 254.29 g/mol
  • Functional Groups : Carbamate and methoxymethylamino groups
PropertyValue
Molecular FormulaC₁₃H₁₈N₂O₃
Molecular Weight254.29 g/mol
SolubilitySoluble in organic solvents
StabilityModerate stability under physiological conditions

Carbamate compounds often act through multiple mechanisms, including:

  • Enzyme Inhibition : Carbamates can inhibit enzymes involved in neurotransmission, making them useful in treating neurological disorders.
  • Antitumor Activity : Certain carbamate derivatives have shown enhanced potency against various cancer cell lines by modifying their pharmacokinetic properties.
  • Antimicrobial Properties : Some studies indicate that carbamate derivatives possess antibacterial and antifungal activities.

Research Findings

Recent studies have highlighted the biological activities of carbamate derivatives:

  • Antitumor Activity : Research has demonstrated that modifications to the carbamate moiety can significantly enhance the antitumor potency of compounds. For instance, a study indicated that an O-(chloroacetyl) carbamoyl derivative exhibited a 50-fold increase in antitumor activity compared to its parent compound .
  • Neuroprotective Effects : The compound's ability to inhibit acetylcholinesterase (AChE) suggests potential use in treating Alzheimer's disease. AChE inhibitors are crucial for increasing acetylcholine levels in the brain, thereby improving cognitive function .
  • Anti-inflammatory Properties : Some derivatives have shown promise in reducing inflammation markers, indicating potential applications in treating inflammatory diseases .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorUp to 50 times more potent than parent compounds
NeuroprotectiveInhibition of AChE leading to increased cognition
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryReduction of inflammatory markers

Case Study 1: Antitumor Efficacy

A study conducted on a series of carbamate derivatives revealed that specific substitutions on the carbamate group led to enhanced cytotoxicity against breast cancer cell lines. The results indicated that the introduction of methoxy groups significantly improved the interaction with cellular targets, resulting in increased apoptosis rates.

Case Study 2: Neuroprotective Properties

In a preclinical trial assessing neuroprotective effects, researchers found that the tested carbamate derivative improved memory retention in animal models subjected to induced cognitive decline. The compound was noted for its ability to cross the blood-brain barrier effectively.

Synthesis Methods

The synthesis of this carbamic acid derivative typically involves:

  • Step 1 : Formation of the carbamic acid from corresponding amines and carbon dioxide.
  • Step 2 : Esterification with alcohols under acidic conditions.
  • Step 3 : Purification via chromatography techniques.

Table 3: Synthesis Overview

StepMethodologyConditions
Step 1Carbamic acid formationCO₂ pressure
Step 2Esterification with methanolAcidic medium
Step 3Purification via silica gel chromatographyStandard conditions

Q & A

Basic: What analytical techniques are recommended for confirming the structural identity and purity of this carbamate derivative?

To confirm structural identity, use nuclear magnetic resonance (NMR) for stereochemical analysis (e.g., distinguishing (1S)-configured centers) and high-performance liquid chromatography (HPLC) coupled with liquid chromatography-mass spectrometry (LC-MS) for purity assessment . For chiral verification, chiral stationary-phase HPLC or polarimetry can resolve enantiomeric excess. Stability during analysis should be monitored due to potential decomposition under acidic/basic conditions .

Basic: How should researchers handle discrepancies in spectroscopic data (e.g., NMR peak splitting anomalies) for this compound?

Anomalies may arise from rotamers (due to the methoxymethylamino group) or solvent interactions. Perform variable-temperature NMR to distinguish dynamic effects from impurities. Cross-validate with infrared spectroscopy (IR) to confirm functional groups (e.g., carbonyl at ~1700 cm⁻¹) and X-ray crystallography for solid-state conformation .

Advanced: What strategies optimize the stereoselective synthesis of the (1S)-configured center in this carbamate?

Use asymmetric catalysis (e.g., chiral oxazaborolidines) or enzymatic resolution (lipases for ester intermediates). Monitor enantiomeric ratios via chiral HPLC. Evidence from similar carbamates suggests tert-butoxycarbonyl (Boc) protection of amines enhances stereochemical control during coupling reactions .

Advanced: How can researchers mitigate decomposition during storage or reaction conditions?

Store the compound under inert atmosphere (argon) at -20°C to prevent hydrolysis of the carbamate group. Avoid prolonged exposure to moisture or light. For reactions, use aprotic solvents (e.g., THF, DCM) and mild bases (e.g., DMAP) to minimize side reactions .

Advanced: What methodologies resolve conflicting toxicity data in literature for carbamate derivatives?

Conduct in vitro assays (e.g., Ames test for mutagenicity) and compare with structural analogs. Use QSAR models to predict toxicity based on substituents (e.g., methoxymethylamino vs. hydroxyl groups). Reference GHS hazard classifications (e.g., skin/eye irritation in ) to guide safety protocols .

Advanced: How is the stability of the 1,1-dimethylethyl ester group assessed under catalytic hydrogenation conditions?

Perform small-scale hydrogenolysis trials with Pd/C or Raney Ni, monitoring by TLC or LC-MS. The Boc group is typically stable under H₂, but acidic byproducts (e.g., from methoxymethyl cleavage) may require buffered conditions. Post-reaction purification via flash chromatography (silica gel, ethyl acetate/hexane) is recommended .

Basic: What safety protocols are critical when handling this compound in aqueous environments?

Avoid dust formation; use fume hoods and NIOSH-approved respirators during weighing. In case of spills, neutralize with inert adsorbents (vermiculite) and dispose via hazardous waste channels. Emergency eye wash stations and 15-minute flushing protocols are mandatory due to GHS eye irritation classification .

Advanced: How can computational chemistry aid in predicting reactivity or degradation pathways?

Use density functional theory (DFT) to model hydrolysis kinetics of the carbamate group. Molecular dynamics simulations (e.g., in water) identify vulnerable bonds. Compare with experimental LC-MS data to validate degradation products (e.g., tert-butyl alcohol or CO₂ release) .

Basic: What chromatographic methods separate this compound from byproducts in crude reaction mixtures?

Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) or size-exclusion chromatography for high-molecular-weight impurities. For diastereomers, normal-phase silica with ethyl acetate/hexane (7:3) achieves baseline separation .

Advanced: How do researchers address low yields in the methoxymethylamino carbonyl coupling step?

Optimize coupling agents (e.g., HATU vs. EDC/HOBt) and activate the carbonyl via pre-treatment with N-hydroxysuccinimide. Evidence from similar esters suggests microwave-assisted synthesis (60°C, 30 min) improves yields to >85% .

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